molecular formula C7H12N2O2 B13802485 trans-DL-1,2-Cyclopentanedicarboxamide CAS No. 80193-06-2

trans-DL-1,2-Cyclopentanedicarboxamide

Cat. No.: B13802485
CAS No.: 80193-06-2
M. Wt: 156.18 g/mol
InChI Key: MLNHEBAJXZVWER-RFZPGFLSSA-N
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Description

trans-DL-1,2-Cyclopentanedicarboxamide: is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol . It is primarily used for research and development purposes . This compound is characterized by its cyclopentane ring structure with two amide groups attached at the 1 and 2 positions in a trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-DL-1,2-Cyclopentanedicarboxamide typically involves the reaction of cyclopentanedicarboxylic acid with ammonia or an amine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: trans-DL-1,2-Cyclopentanedicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.

Major Products:

    Oxidation: Cyclopentanedicarboxylic acid.

    Reduction: Cyclopentane-1,2-diamine.

    Substitution: Various substituted cyclopentanedicarboxamides depending on the nucleophile used.

Scientific Research Applications

trans-DL-1,2-Cyclopentanedicarboxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of trans-DL-1,2-Cyclopentanedicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of the research .

Comparison with Similar Compounds

    Cyclopentanedicarboxylic acid: A related compound with carboxylic acid groups instead of amide groups.

    Cyclopentane-1,2-diamine: A reduced form of trans-DL-1,2-Cyclopentanedicarboxamide with amine groups.

    Cyclopentanedicarboxylic acid diethyl ester: An ester derivative of cyclopentanedicarboxylic acid.

Uniqueness: this compound is unique due to its specific amide functional groups and trans configuration, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

80193-06-2

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

(1R,2R)-cyclopentane-1,2-dicarboxamide

InChI

InChI=1S/C7H12N2O2/c8-6(10)4-2-1-3-5(4)7(9)11/h4-5H,1-3H2,(H2,8,10)(H2,9,11)/t4-,5-/m1/s1

InChI Key

MLNHEBAJXZVWER-RFZPGFLSSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)N)C(=O)N

Canonical SMILES

C1CC(C(C1)C(=O)N)C(=O)N

Origin of Product

United States

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